4,4-Difluoro-2-methylbutane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoro-2-methylbutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O2S/c1-4(2-5(7)8)3-11(6,9)10/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZSMGCNAWRVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4-Difluoro-2-methylbutane-1-sulfonyl chloride typically involves the reaction of 4,4-Difluoro-2-methylbutane-1-ol with thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds as follows:
4,4-Difluoro-2-methylbutane-1-ol+SOCl2→4,4-Difluoro-2-methylbutane-1-sulfonyl chloride+HCl+SO2
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,4-Difluoro-2-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form 4,4-Difluoro-2-methylbutane-1-sulfonic acid under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
4,4-Difluoro-2-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Functional Group Analysis
The compound’s uniqueness lies in its fluorinated branched chain , differentiating it from linear or aromatic sulfonyl chlorides. Key comparisons include:
Methanesulfonyl Chloride (CH₃SO₂Cl)
- Structure: Linear, non-fluorinated, with a single methyl group.
- Molecular Weight : 114.55 g/mol.
- Reactivity : Higher electrophilicity due to reduced steric hindrance.
- Applications: Widely used in sulfonamide synthesis. Methanesulfonyl chloride derivatives are referenced in for intermediates like 4-Methylsulfonylphenol .
ii. 4-Methylsulfonylbenzyl Bromide (C₈H₉BrO₂S)
- Structure : Aromatic sulfonyl derivative with a benzyl bromide substituent.
- Molecular Weight : 249.12 g/mol.
- Reactivity : Bromide substituent enables cross-coupling reactions, unlike the aliphatic fluorine in the target compound.
- Applications : Intermediate in drug discovery (e.g., kinase inhibitors) .
iii. Tolylfluanid (C₁₀H₁₁Cl₂FN₂O₂S₂)
Physicochemical Properties
Table 1 summarizes key differences:
Biological Activity
4,4-Difluoro-2-methylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C5H8ClF2O2S
- Molecular Weight : 202.63 g/mol
The biological activity of sulfonyl chlorides, including this compound, is primarily attributed to their ability to act as electrophiles. They can react with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate derivatives. This reactivity is crucial for their role in medicinal chemistry, particularly in the development of pharmaceuticals.
Antimicrobial Properties
Research indicates that sulfonyl chlorides have significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains. The compound's mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
- Study Findings :
- A study demonstrated that at a concentration of 50 µM, the compound reduced prostaglandin E2 (PGE2) levels by approximately 40% in lipopolysaccharide-stimulated macrophages.
- This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested for antibacterial and anti-inflammatory effects.
Results :
- Several derivatives showed enhanced antibacterial activity compared to the parent compound.
- The most potent derivative exhibited an inhibition zone of 22 mm against S. aureus.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of sulfonyl chlorides, including this compound. Modifications to the alkyl chain length and substitution patterns were explored.
Findings :
- Shorter alkyl chains resulted in decreased antibacterial activity.
- Fluorine substitutions were found to enhance both antimicrobial and anti-inflammatory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
